Enhanced Potency Against P. aeruginosa Relative to Carbenicillin
Ticarcillin monosodium demonstrates significantly higher intrinsic activity against Pseudomonas aeruginosa compared to its direct predecessor, carbenicillin. It is reported to be 2-4 times more active on a weight-for-weight basis [1]. This translates to lower Minimum Inhibitory Concentrations (MICs); for instance, 90% of 106 P. aeruginosa strains exhibited ticarcillin MICs between 12.5 and 50 μg/ml, while 35% of the same strains required >100 μg/ml of carbenicillin for inhibition [2]. A large-scale study of 300 Gram-negative bacilli confirmed that ticarcillin was consistently more active than carbenicillin by approximately one dilution step [3].
| Evidence Dimension | In Vitro Antibacterial Potency (MIC) |
|---|---|
| Target Compound Data | MIC range (for 90% of strains): 12.5-50 μg/ml [2]; Consistently 1 dilution step more active [3] |
| Comparator Or Baseline | Carbenicillin: MIC >100 μg/ml for 35% of strains [2]; Consistently 1 dilution step less active [3] |
| Quantified Difference | Ticarcillin is 2-4 times more active [1]. 35% of strains resistant to carbenicillin (>100 μg/ml) had ticarcillin MICs ≤50 μg/ml [2]. |
| Conditions | In vitro microdilution and agar dilution methods against clinical isolates of P. aeruginosa. |
Why This Matters
This higher intrinsic potency allows for potentially lower therapeutic doses and reduced sodium load, a key procurement consideration for clinical formulations.
- [1] Elsevier. (n.d.). Azlocillin. ScienceDirect Topics. View Source
- [2] Scilit. (n.d.). Ticarcillin: In vitro and in vivo properties. View Source
- [3] Fass, R. J. (1983). Statistical comparison of the antibacterial activities of broad-spectrum penicillins against gram-negative bacilli. Antimicrobial Agents and Chemotherapy, 24(2), 156-162. View Source
